molecular formula C23H29N3O3 B243920 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B243920
M. Wt: 395.5 g/mol
InChI Key: DFGBUDAYRGPWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as MP-10, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-10 is a synthetic compound that has been developed as a selective agonist for the mu-opioid receptor, which is a key target for pain management.

Scientific Research Applications

2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. The compound has been shown to be a highly selective agonist for the mu-opioid receptor, which is a key target for the treatment of pain. 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been studied for its potential use in the treatment of addiction and depression.

Mechanism of Action

2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide works by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. The binding of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide to the mu-opioid receptor results in the activation of a signaling pathway that leads to the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have potent analgesic effects in animal models of pain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a high degree of selectivity for the mu-opioid receptor, which may reduce the risk of side effects associated with other opioid drugs.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its high degree of selectivity for the mu-opioid receptor, which makes it a potentially safer alternative to other opioid drugs. However, one limitation of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more effective delivery methods for the compound, such as the use of nanoparticles or liposomes. Another area of interest is the investigation of the potential use of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in the treatment of addiction and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, particularly with regard to its potential side effects.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-(3-methylbutanoyl)-1-piperazine with 4-chloro-2-methoxybenzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography, resulting in the formation of 2-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.

properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-17(2)16-22(27)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-23(28)20-6-4-5-7-21(20)29-3/h4-11,17H,12-16H2,1-3H3,(H,24,28)

InChI Key

DFGBUDAYRGPWTB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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